3-Ethyl-2-(1-phenylpropyl)pyrrolidine
Description
3-Ethyl-2-(1-phenylpropyl)pyrrolidine is a substituted pyrrolidine derivative characterized by an ethyl group at the 3-position and a 1-phenylpropyl substituent at the 2-position of the pyrrolidine ring. Pyrrolidine derivatives are pivotal in medicinal chemistry due to their conformational rigidity and ability to mimic bioactive molecules.
Properties
Molecular Formula |
C15H23N |
|---|---|
Molecular Weight |
217.35 g/mol |
IUPAC Name |
3-ethyl-2-(1-phenylpropyl)pyrrolidine |
InChI |
InChI=1S/C15H23N/c1-3-12-10-11-16-15(12)14(4-2)13-8-6-5-7-9-13/h5-9,12,14-16H,3-4,10-11H2,1-2H3 |
InChI Key |
TXYWEWYKMXZZNL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCNC1C(CC)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-(1-phenylpropyl)pyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 1-phenyl-1-propanone with ethylamine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired pyrrolidine derivative.
Industrial Production Methods
In an industrial setting, the production of 3-Ethyl-2-(1-phenylpropyl)pyrrolidine may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate hydrogenation reactions, while automated systems ensure precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2-(1-phenylpropyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst to yield saturated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated pyrrolidine derivatives.
Substitution: Formation of N-substituted pyrrolidines.
Scientific Research Applications
3-Ethyl-2-(1-phenylpropyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 3-Ethyl-2-(1-phenylpropyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Pyrrolidine Derivatives
Structural Features
| Compound | Key Substituents | Molecular Weight (g/mol) | Synthesis Group |
|---|---|---|---|
| 3-Ethyl-2-(1-phenylpropyl)pyrrolidine | 3-ethyl, 2-(1-phenylpropyl) | ~245 (estimated) | Group 1 |
| Spiro-pyrrolidine-oxindole | Spiro-indole-pyrrolidine, allyl, propenyl | 469.6 (calculated) | Group 2 |
| SB 269970 hydrochloride | 3-hydroxyphenylsulfonyl, 4-methylpiperidinyl | 363.84 | Group 1/2 hybrid |
Physicochemical and Analytical Properties
- 3-Ethyl-2-(1-phenylpropyl)pyrrolidine: Predicted to exhibit moderate hydrophobicity (Log Kow ~2–3, similar to ethyl-substituted pyrrolidines) and low water solubility due to the phenylpropyl group. No experimental vapor pressure or solubility data are available in the evidence.
- Spiro-pyrrolidine-oxindole: Characterized by Rf = 0.65 (ethyl acetate/hexane) and confirmed via ¹H/¹³C NMR and MALDI-MS.
- SB 269970 hydrochloride : High molecular weight (363.84) and polar sulfonyl/piperidinyl groups improve water solubility compared to purely alkyl-substituted pyrrolidines. Shipped in dry ice, indicating thermal instability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
